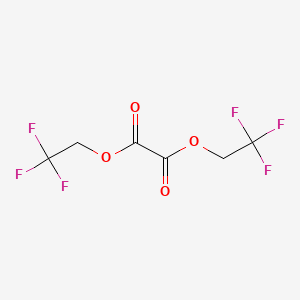

双(2,2,2-三氟乙基) 草酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(2,2,2-trifluoroethyl) oxalate is a chemical compound with the molecular formula C6H4F6O4 . It has a molecular weight of 254.09 . It is a liquid at room temperature .

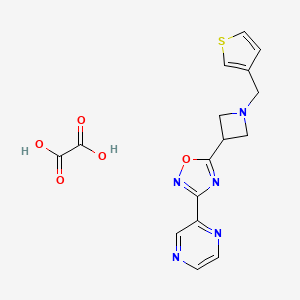

Molecular Structure Analysis

The molecular structure of Bis(2,2,2-trifluoroethyl) oxalate consists of 6 carbon atoms, 4 hydrogen atoms, 6 fluorine atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C6H4F6O4/c7-5(8,9)1-15-3(13)4(14)16-2-6(10,11)12/h1-2H2 .Physical And Chemical Properties Analysis

Bis(2,2,2-trifluoroethyl) oxalate has a density of 1.5±0.1 g/cm³, a boiling point of 145.5±40.0 °C at 760 mmHg, and a vapor pressure of 4.8±0.3 mmHg at 25°C . It has a molar refractivity of 34.3±0.3 cm³ and a molar volume of 167.3±3.0 cm³ .科学研究应用

Synthesis of H-Phosphonates

Bis(2,2,2-trifluoroethyl) oxalate is used in a microwave-assisted synthesis of dialkyl and cyclic H-phosphonates . This method enables the synthesis of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates by simple alcoholysis under non-inert and additive-free conditions .

Electrolyte Additive in Battery Industry

Bis(2,2,2-trifluoroethyl) carbonate, a similar compound, is a highly effective electrolyte additive that is widely used in the battery industry to enhance the performance and stability of lithium-ion batteries .

Flame-retardant Applications

Bis(2,2,2-trifluoroethyl) methylphosphonate, another related compound, is used as a flame retardant . It’s used in various applications including bioanalytical electrochemistry, electroactive materials, electrocatalysis, electrochemical deionization, electrochemical energy generation, conversion and storage, electrochemical engineering, electrosynthesis, environmental monitoring and remediation, interfacial structure and dynamics, natural resources extraction, and surface finishing and protection .

Synthesis of Phosphorous Acid Esters

Bis(2,2,2-trifluoroethyl) phosphite, a related compound, is used in the synthesis of bis(2,2,2-trifluoroethyl phosphorochloridate). It’s also employed as a reagent for the synthesis of mono- and diesters of phosphorous acid .

安全和危害

The safety information for Bis(2,2,2-trifluoroethyl) oxalate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

作用机制

Target of Action

Bis(2,2,2-trifluoroethyl) oxalate, also known as TFEO, is an organic compound composed of two trifluoroethyl groups linked to an oxalate moiety . It is primarily used in the battery industry as an electrolyte additive . The primary targets of Bis(2,2,2-trifluoroethyl) oxalate are the components of the battery, particularly the electrolyte system .

Mode of Action

Bis(2,2,2-trifluoroethyl) oxalate interacts with the electrolyte system in batteries. It enhances the energy density of the system and forms a durable Solid Electrolyte Interface (SEI) membrane . This interaction results in improved cycle life of the battery .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of hindered aliphatic oxamides . This suggests that Bis(2,2,2-trifluoroethyl) oxalate may influence the pathways involved in the synthesis of these compounds.

Pharmacokinetics

The compound is stable under high pressure without decomposition, making it suitable for preparing high-pressure resistant electrolytes . It also increases the flash point of the electrolyte, enhancing the safety of the battery .

Result of Action

The addition of Bis(2,2,2-trifluoroethyl) oxalate to conventional electrolyte systems enhances the energy density of the system . It also forms a durable SEI membrane, which improves the cycle life of the battery . Furthermore, it increases the flash point of the electrolyte, making the battery safer .

Action Environment

The action of Bis(2,2,2-trifluoroethyl) oxalate is influenced by environmental factors such as temperature and pressure. The compound is stable under high pressure without decomposition , and its remarkable thermal stability makes it an excellent choice for use in high-temperature applications .

属性

IUPAC Name |

bis(2,2,2-trifluoroethyl) oxalate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6O4/c7-5(8,9)1-15-3(13)4(14)16-2-6(10,11)12/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNYICCKYQCHKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(=O)C(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,2,2-trifluoroethyl) oxalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2686197.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-[(3-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2686203.png)

![tert-butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate](/img/structure/B2686205.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2686206.png)

![2-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2686211.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2686212.png)